molecular formula C22H19F2N3O3S2 B2733910 N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686772-44-1

N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2733910
M. Wt: 475.53
InChI Key: SXLPZBDSOSYKFT-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H19F2N3O3S2 and its molecular weight is 475.53. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Compounds with thieno[3,2-d]pyrimidine moieties, similar to the one described, have been extensively studied for their potential as therapeutic agents. For instance, thienopyrimidine derivatives are known to possess a wide range of biological activities, including antitumor, antimicrobial, and anticonvulsant properties. These activities are attributed to their ability to interact with various biological targets, showcasing the compound's potential application in drug development and medicinal chemistry research. Studies have synthesized and evaluated thienopyrimidine derivatives for their antitumor activity, indicating that modifications to this core structure could yield compounds with significant therapeutic potential (Hafez & El-Gazzar, 2017).

Organic Synthesis and Chemical Properties

The synthesis of complex molecules featuring difluorophenyl and thienopyrimidinyl moieties involves intricate organic synthesis techniques. Research in this area focuses on developing new synthetic routes, understanding the chemical properties of such compounds, and exploring their reactivity. This includes studies on oxidative radical cyclization leading to the formation of novel structures, which is essential for creating compounds with enhanced biological activities or specific chemical properties (Chikaoka et al., 2003).

Drug Discovery and Development

In the context of drug discovery, compounds similar to "N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide" serve as valuable scaffolds for the development of new drugs. Their complex structure allows for a high degree of modification, providing numerous analogs that can be screened for various biological activities. Research in this domain not only involves the synthesis of these compounds but also their pharmacological evaluation to determine their potential as drug candidates. This includes assessing their activity against different cancer cell lines, understanding their mechanism of action, and evaluating their safety profile (Severina et al., 2020).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N3O3S2/c1-2-30-15-6-4-14(5-7-15)27-21(29)20-18(9-10-31-20)26-22(27)32-12-19(28)25-17-8-3-13(23)11-16(17)24/h3-8,11H,2,9-10,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLPZBDSOSYKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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